

An In-depth Technical Guide to 2-Aminoethyl Acetate (CAS: 1854-30-4)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-aminoethyl acetate** (CAS: 1854-30-4), a versatile bifunctional molecule with significant potential in organic synthesis and drug development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications as a synthetic building block. Furthermore, it delves into the biological significance of its derivatives, particularly within the context of N-acylethanolamine signaling pathways, offering insights for therapeutic research.

Chemical and Physical Properties

2-Aminoethyl acetate, also known as O-acetylethanolamine, is a primary amino ester.[1] Its structure incorporates both a nucleophilic amino group and a hydrolyzable ester functional group, making it a valuable intermediate in a variety of chemical transformations.[1] The key physicochemical properties of **2-aminoethyl acetate** are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Aminoethyl Acetate



Property	Value	Reference(s)	
CAS Number	1854-30-4	[2]	
Molecular Formula	C4H9NO2	[2]	
Molecular Weight	103.12 g/mol	[2]	
IUPAC Name	2-aminoethyl acetate	[2]	
Synonyms	O-Acetylethanolamine, 2- Acetoxyethylamine	[2]	
Melting Point	131 °C		
Boiling Point	160-161 °C (at 4 Torr)	-	
Density	1.013 ± 0.06 g/cm ³ (Predicted)	_	
рКа	8.30 ± 0.10 (Predicted)	_	
XLogP3	-0.8	[2]	
Hydrogen Bond Donor Count	1		
Hydrogen Bond Acceptor Count	3		
Rotatable Bond Count	3	-	
Exact Mass	103.063328530 Da	[2]	
SMILES	CC(=O)OCCN	[2]	
InChI	InChI=1S/C4H9NO2/c1-4(6)7- 3-2-5/h2-3,5H2,1H3	[2]	
InChIKey	HBVZRPAKZOLBPL- UHFFFAOYSA-N [2]		

Synthesis of 2-Aminoethyl Acetate

The synthesis of **2-aminoethyl acetate** can be achieved through several routes. Two prominent methods are the ring-opening of 2-oxazolines and the direct acylation of



ethanolamine.

KOt-Bu-Promoted Ring-Opening of 2-Oxazolines

A highly efficient method for the synthesis of **2-aminoethyl acetate** derivatives involves the potassium tert-butoxide (KOt-Bu)-promoted ring-opening N-alkylation of 2-oxazolines.[3] This method offers a convenient and practical pathway with good functional group tolerance.[3]

This protocol is adapted from the KOt-Bu-catalyzed ring-opening N-alkylation of 2-oxazolines with benzyl bromides.[3]

Materials:

- 2-methyl-2-oxazoline
- · Benzyl bromide
- Potassium tert-butoxide (KOt-Bu)
- Dimethyl carbonate (DMC)
- Petroleum ether
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- To a reaction tube equipped with a magnetic stir bar, add KOt-Bu (0.5 mmol, 56 mg), 2-methyl-2-oxazoline (0.5 mmol), benzyl bromide (1.0 mmol), and DMC (2 mL).
- Seal the tube and stir the reaction mixture at 50 °C for 16 hours.
- Monitor the progress of the reaction by gas chromatography.
- Upon completion, evaporate the solvent under reduced pressure.



Purify the residue by silica gel column chromatography using a mixture of petroleum ether
and ethyl acetate as the eluent to obtain the desired N-benzyl-2-aminoethyl acetate.

N-Acylation of Ethanolamine

The direct N-acylation of ethanolamine with an acetylating agent such as acetic anhydride offers another route to derivatives of **2-aminoethyl acetate**. This method's selectivity between N- and O-acylation can be controlled by the reaction conditions. For the synthesis of the corresponding N-acetyl derivative, the following general procedure can be applied.

This protocol is a general procedure for the N-acylation of amino alcohols.[4]

Materials:

- Ethanolamine (1 mmol)
- Acetic anhydride (1.2 mmol)
- · Diethyl ether

Procedure:

- In a 50 mL round-bottom flask, mix ethanolamine (1 mmol) and acetic anhydride (1.2 mmol).
- Stir the mixture at room temperature. The reaction time will vary depending on the specific substrate and should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete as indicated by TLC, dissolve the reaction mixture in diethyl ether (5 mL).
- Allow the solution to stand at room temperature for 1 hour to facilitate the crystallization of the product.
- Collect the crystals by filtration to yield N-(2-hydroxyethyl)acetamide.

Analytical Methods



The characterization and quantification of **2-aminoethyl acetate** are crucial for quality control and research purposes. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of **2-aminoethyl acetate**. The expected chemical shifts are summarized in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **2-Aminoethyl Acetate**

Nucleus	Position	Chemical Shift (ppm)	Multiplicity
¹ H	-CH ₂ -O-	~4.1	Triplet
¹H	-CH ₂ -N-	~2.9	Triplet
¹H	-NH ₂	Variable	Broad Singlet
¹H	CH ₃ -C(=O)-	~2.0	Singlet
13 C	-C(=O)-	~170	-
13 C	-CH ₂ -O-	~60	-
13 C	-CH ₂ -N-	~40	-
13 C	CH ₃ -C(=O)-	~20	-

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[1]

High-Performance Liquid Chromatography (HPLC)



HPLC is a versatile technique for the separation and quantification of **2-aminoethyl acetate**. A reverse-phase method would be suitable for its analysis.

This is a general protocol that can be adapted for the analysis of **2-aminoethyl acetate**.

Instrumentation:

- HPLC system with a UV or charged aerosol detector (CAD)
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)

Mobile Phase:

- A: 0.1% Formic acid in water
- B: Acetonitrile
- Gradient: A suitable gradient would be to start with a high percentage of A and gradually
 increase the percentage of B to elute the compound. For example, 5% B to 95% B over 15
 minutes.

Procedure:

- Prepare a standard solution of 2-aminoethyl acetate in the mobile phase.
- Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 μm filter.
- Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.
- Inject the standard and sample solutions.
- Monitor the elution of the compound using a UV detector (if the compound has a chromophore) or a CAD. 2-aminoethyl acetate itself lacks a strong chromophore, making CAD a more suitable detection method.[5]
- Quantify the amount of 2-aminoethyl acetate in the sample by comparing its peak area to that of the standard.

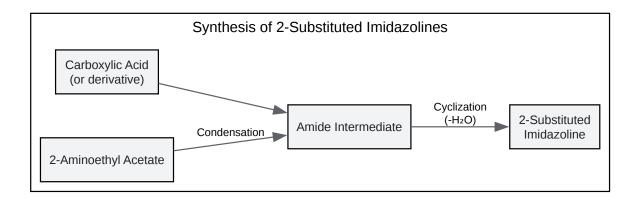


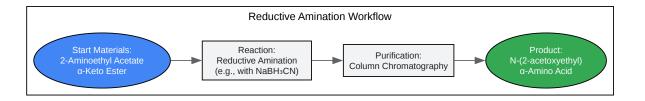
Applications in Drug Development and Synthesis

2-Aminoethyl acetate is a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals.[1]

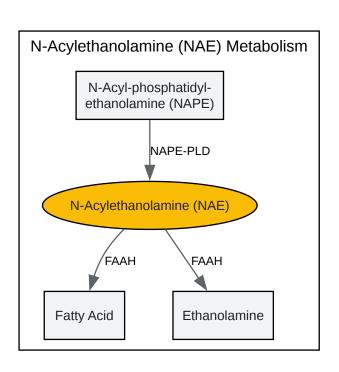
Synthesis of Heterocyclic Compounds

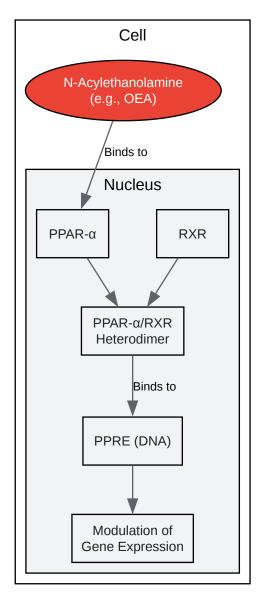
The dual functionality of **2-aminoethyl acetate** allows it to be used in the synthesis of various nitrogen-containing heterocycles. For instance, it can serve as a precursor for the formation of 2-imidazolines through condensation reactions with carboxylic acids or their derivatives.[6][7]











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